molecular formula C16H17ClN4O4S B2391312 4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide CAS No. 1774905-64-4

4-chloro-N'-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide

Cat. No.: B2391312
CAS No.: 1774905-64-4
M. Wt: 396.85
InChI Key: HZWONSILODQECQ-UHFFFAOYSA-N
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Description

4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro-substituted benzene ring, a morpholin-4-ylsulfonyl group attached to a pyridine ring, and a benzohydrazide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the morpholin-4-ylsulfonyl pyridine intermediate: This step involves the reaction of 2-chloropyridine with morpholine and a sulfonylating agent such as chlorosulfonic acid under controlled conditions.

    Coupling with benzohydrazide: The intermediate is then reacted with 4-chlorobenzohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide

Uniqueness

4-chloro-N’-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]benzohydrazide is unique due to its combination of a chloro-substituted benzene ring, a morpholin-4-ylsulfonyl group, and a benzohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-chloro-N'-(3-morpholin-4-ylsulfonylpyridin-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c17-13-5-3-12(4-6-13)16(22)20-19-15-14(2-1-7-18-15)26(23,24)21-8-10-25-11-9-21/h1-7H,8-11H2,(H,18,19)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWONSILODQECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NNC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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